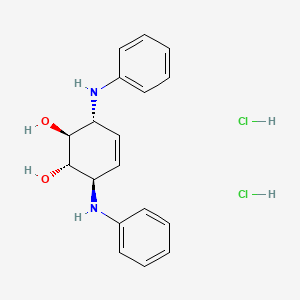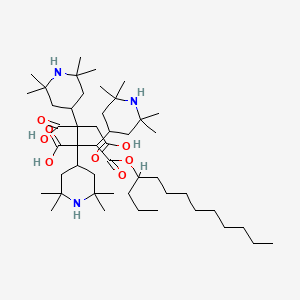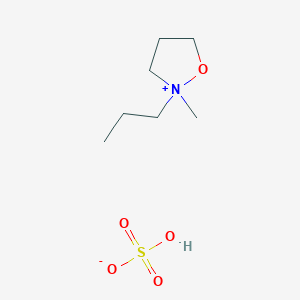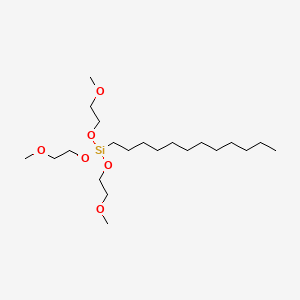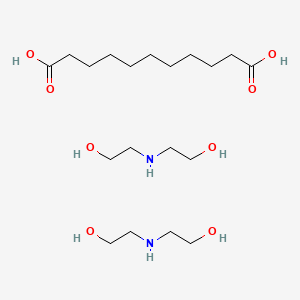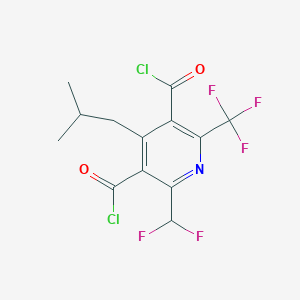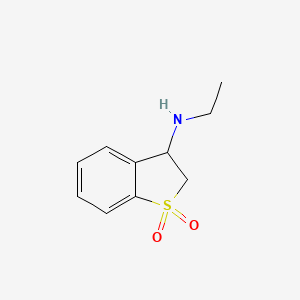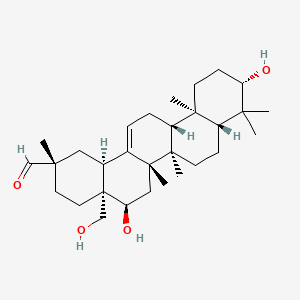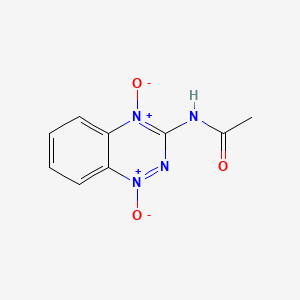
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexahydro-2,4,6-trioxo-5-pyrimidinyl group linked to a methoxybenzenesulphonamide via an azo bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide typically involves the following steps:
Formation of the Azo Bond: The azo bond is formed through a diazotization reaction, where an amine group is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo linkage.
Incorporation of the Hexahydro-2,4,6-trioxo-5-pyrimidinyl Group:
Methoxylation and Sulphonation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pressure conditions, the use of catalysts, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines are the primary products formed from the reduction of the azo bond.
Substitution: Various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-4-methoxybenzenesulphonamide
- 3-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-4-methoxybenzenesulphonamide
Uniqueness
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
93981-74-9 |
|---|---|
Formule moléculaire |
C11H11N5O6S |
Poids moléculaire |
341.30 g/mol |
Nom IUPAC |
3-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C11H11N5O6S/c1-22-7-4-5(23(12,20)21)2-3-6(7)15-16-8-9(17)13-11(19)14-10(8)18/h2-4,8H,1H3,(H2,12,20,21)(H2,13,14,17,18,19) |
Clé InChI |
ZRCWVQUZZWYZNH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)N)N=NC2C(=O)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


